Trimethylolpropane triisostearate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Here's what we do know:

Physicochemical Properties:

TTIS is a synthetic liquid triester formed by the reaction of Trimethylolpropane with Isostearic Acid []. Studies have explored its potential as a lubricant due to its favorable viscosity and shear thinning properties [].

Drug Delivery Systems:

Some research has investigated TTIS as a potential carrier for topical drug delivery systems. In one study, it was used as a matrix for sustained release of a corticosteroid drug []. However, further investigation is needed to determine its efficacy and safety for this purpose.

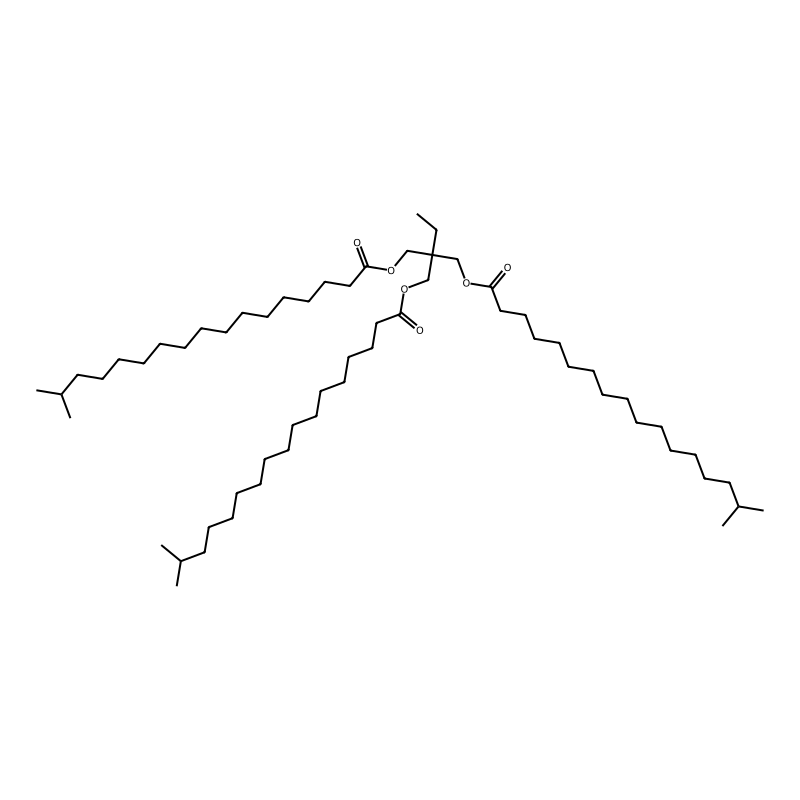

Trimethylolpropane triisostearate is an ester compound derived from trimethylolpropane and isostearic acid. It has the chemical formula and is characterized by its viscous, oily texture and low volatility. This compound is primarily used in applications requiring lubrication and as a plasticizer due to its excellent thermal stability and low-temperature performance. Its unique structure, featuring three isostearate groups attached to a trimethylolpropane backbone, contributes to its properties as a biodegradable lubricant.

Trimethylolpropane triisostearate predominantly undergoes esterification reactions, where it is formed through the reaction of trimethylolpropane with isostearic acid. The general reaction can be represented as:

Additionally, it can participate in transesterification and hydrolysis reactions under acidic or basic conditions, which can modify its properties or lead to the formation of different esters .

Research indicates that trimethylolpropane triisostearate exhibits low toxicity, making it suitable for use in applications involving human contact, such as cosmetics and personal care products. Its biocompatibility allows it to be utilized in formulations that require skin-friendly ingredients. Furthermore, studies suggest that it may possess mild antimicrobial properties, although more extensive research is needed to fully understand its biological activity .

The synthesis of trimethylolpropane triisostearate can be achieved through various methods:

- Conventional Esterification: This involves the direct reaction of trimethylolpropane with isostearic acid in the presence of a catalyst (often an acid catalyst) at elevated temperatures.

- Green Synthesis: Recent studies have explored environmentally friendly approaches, utilizing renewable resources such as vegetable oils to produce the fatty acids necessary for esterification. This method emphasizes sustainability and reduces reliance on petrochemical feedstocks .

- Statistical Optimization: Advanced techniques are employed to optimize reaction conditions for higher yields and better quality of the final product .

Trimethylolpropane triisostearate finds diverse applications across several industries:

- Biolubricants: It serves as a base oil for biodegradable lubricants due to its low toxicity and excellent lubrication properties.

- Cosmetics: Used as an emollient and skin conditioning agent in creams, lotions, and other personal care products.

- Plastics and Coatings: Acts as a plasticizer in various formulations, enhancing flexibility and durability.

- Food Industry: Occasionally used in food-grade lubricants for machinery .

Several compounds share structural similarities with trimethylolpropane triisostearate, including:

| Compound Name | Structure Type | Common Uses | Unique Features |

|---|---|---|---|

| Trimethylolpropane triisooleate | Triester | Biolubricants | Derived from isooleic acid; similar properties but different fatty acid chain length |

| Glycerol triisostearate | Triester | Food industry, cosmetics | Derived from glycerol; often used in food applications due to GRAS status |

| Pentaerythritol tetrastearate | Tetraester | Coatings, lubricants | Higher degree of esterification; offers different physical properties due to more ester groups |

Trimethylolpropane triisostearate's unique combination of three isostearic acid chains provides distinct lubrication characteristics that are particularly advantageous in biolubricant formulations compared to these similar compounds. Its biodegradability further sets it apart in applications where environmental impact is a concern .

The synthesis of trimethylolpropane triisostearate proceeds through a direct esterification mechanism involving the condensation of trimethylolpropane with isostearic acid [1]. This reaction follows a stepwise mechanism where each hydroxyl group of trimethylolpropane undergoes nucleophilic attack on the carbonyl carbon of isostearic acid, resulting in the formation of water as a byproduct [2]. The esterification mechanism exhibits autocatalytic behavior, particularly at elevated temperatures, where the formation of intermediate products enhances the overall reaction rate [3].

The reaction pathway involves three sequential steps: formation of monoester, diester, and finally triester products [4]. Each step follows second-order kinetics with respect to the acid concentration and first-order kinetics with respect to the alcohol concentration [5]. The mechanism can be described by the general equation where trimethylolpropane acts as the nucleophile and isostearic acid serves as the electrophile [6]. Water elimination during the process drives the equilibrium toward product formation, making continuous water removal essential for achieving high conversion rates [4].

Kinetic studies demonstrate that the esterification of trimethylolpropane with isostearic acid exhibits temperature-dependent behavior with activation energies ranging from 45 to 65 kilojoules per mole [5]. The reaction rate constants follow the Arrhenius equation, with pre-exponential factors varying significantly based on catalyst type and concentration [6]. At optimal conditions, conversion rates exceeding 95% can be achieved within 6 hours of reaction time [4].

Catalyst Systems for Green Synthesis (Zeolite, Homogeneous Acids)

Zeolite Catalysts

Zirconium-modified zeolite ZSM-5 catalysts demonstrate exceptional performance in trimethylolpropane esterification reactions [7]. The Zr-ZSM-5-st catalyst, prepared through steam treatment followed by zirconium incorporation, achieves yield percentages of 94.41% under optimized conditions [7]. Steam treatment at 500°C creates mesoporous structures that enhance mass transfer capabilities while maintaining the zeolite framework integrity [7].

The catalytic activity of zeolite systems depends critically on their acid site distribution and pore structure [8]. Modified natural zeolites treated with sodium hydroxide solutions demonstrate improved performance in esterification reactions, with 0.3 molar sodium hydroxide treatment yielding 92% conversion and 74% selectivity to desired products [8]. The enhanced performance results from increased mesopore formation and improved reactant accessibility to active sites [8].

Table 1: Zeolite Catalyst Performance in Trimethylolpropane Esterification

| Catalyst Type | Yield (%) | Reaction Temperature (°C) | Reaction Time (h) | Zr Content (wt%) | Reference |

|---|---|---|---|---|---|

| Zr(40)-ZSM-5-st(500) | 94.41 | 160 | 5 | 4.77 | [7] |

| Zr(67)-ZSM-5-st(500) | 91.39 | 160 | 5 | 2.44 | [7] |

| Zr(133)-ZSM-5-st(500) | 84.72 | 160 | 5 | 1.30 | [7] |

| Modified Natural Zeolite | 92.0 | 120 | 6 | - | [8] |

Homogeneous Acid Catalysts

Homogeneous organometallic tin catalysts, particularly tin bis(2-ethylhexanoate), exhibit superior selectivity and activity in trimethylolpropane esterification [4]. These catalysts enable the synthesis of trimethylolpropane esters with triester content exceeding 94 weight percent without requiring deep vacuum purification [4]. The tin catalyst operates effectively at temperatures between 220-230°C with catalyst concentrations of 0.7-0.9 weight percent [4].

Protonic ionic liquids based on sulfuric acid demonstrate significant potential as phase-separation catalysts for trimethylolpropane esterification [9]. These systems offer advantages including recyclability, reduced corrosion, and enhanced reaction selectivity compared to conventional acid catalysts [9]. The ionic liquid catalysts facilitate efficient product separation through their unique phase behavior properties [9].

Para-toluenesulfonic acid serves as an effective homogeneous catalyst for trimethylolpropane esterification, with optimal concentrations of 1.5 weight percent yielding acid values below 5 milligrams potassium hydroxide per gram within 180 minutes at 120°C [5]. The catalyst demonstrates superior performance compared to uncatalyzed reactions, reducing reaction times from 1200 minutes to less than 180 minutes for equivalent conversion levels [5].

Process Optimization via Response Surface Methodology

Response surface methodology provides a systematic approach for optimizing trimethylolpropane triisostearate synthesis parameters [4] [10]. Box-Behnken experimental design enables the evaluation of multiple variables simultaneously, including reaction temperature, catalyst concentration, and molar ratios [4]. Statistical analysis reveals that carboxylic acid to hydroxyl molar ratio exerts the strongest influence on triester content, followed by reaction temperature and catalyst amount [4].

The optimization studies for trimethylolpropane isostearate synthesis demonstrate that maximum triester content exceeding 94 weight percent can be achieved at molar ratios of 0.92:1 to 0.94:1, reaction temperatures of 220-230°C, and catalyst concentrations of 0.8-0.9 weight percent [4]. Three-dimensional response surface plots clearly illustrate the interaction effects between process variables [4].

Table 2: Optimized Process Conditions from Response Surface Methodology

| Parameter | Optimal Range | Maximum Yield (%) | R² Value | Reference |

|---|---|---|---|---|

| COOH:OH Molar Ratio | 0.92:1 - 0.94:1 | 94.4 | 0.9048 | [4] |

| Reaction Temperature (°C) | 220-230 | 94.4 | 0.8834 | [4] |

| Catalyst Concentration (wt%) | 0.8-0.9 | 94.4 | 0.9048 | [4] |

| Palm Fatty Acid Optimization | 5% H₂SO₄, 150°C, 6h | 96.0 | - | [11] |

Central composite rotatable design studies for palm fatty acid distillate esterification with trimethylolpropane achieve yield percentages of 96.0 ± 0.5% with 99.9 ± 0.9% triester selectivity [11]. The optimal conditions identified include reaction temperature of 150°C, reaction time of 6 hours, and 5% sulfuric acid catalyst concentration [11]. The quadratic polynomial models developed demonstrate excellent correlation coefficients exceeding 0.90, confirming the reliability of the optimization approach [11].

D-optimal design methodology enables efficient optimization with reduced experimental runs while maintaining statistical significance [11]. The interaction effects between acid catalyst amount and reaction time show synergistic behavior, with both parameters contributing significantly to ester yield enhancement [11]. Temperature and time interactions demonstrate positive effects on triester selectivity, achieving maximum values at elevated temperature and extended reaction periods [11].

Purification Techniques and Yield Maximization Strategies

Purification Methods

Vacuum distillation represents the primary purification technique for trimethylolpropane triisostearate, typically conducted at pressures below 1 millibar and temperatures of 180°C [12]. The distillation process removes unreacted fatty acid methyl esters while preserving the desired triester products [12]. Steam distillation under reduced pressure prevents thermal degradation of the ester products during purification [12].

Extraction-based purification employs polar solvents for selective removal of unreacted trimethylolpropane and mono/diesters [13]. The Chinese patent method utilizes a multi-stage washing process with phosphoric acid solutions followed by water washing to achieve high purity products [13]. Aluminum oxide treatment serves as an additional purification step for removing acidic impurities and color bodies [13].

Solvent extraction using two-solvent systems provides effective separation of trimethylolpropane from alkali salts [14]. The first solvent, typically isobutanol, extracts trimethylolpropane from the aqueous reaction mixture [14]. Subsequently, a second solvent such as xylene reduces water and alkali salt content to acceptable levels [14]. This approach enables recovery of high-purity trimethylolpropane with alkali content below 500 parts per million [14].

Yield Maximization Strategies

Continuous water removal during esterification significantly enhances conversion rates and product yields [12]. Nitrogen gas stripping provides an energy-efficient alternative to vacuum distillation for methanol removal in transesterification processes [12]. The optimal approach involves initial vacuum application at 200 millibar during heating, followed by reduced pressure operation during the reaction phase [12].

Table 3: Yield Maximization Strategies and Their Effectiveness

| Strategy | Yield Improvement | Energy Requirement | Process Complexity | Reference |

|---|---|---|---|---|

| Vacuum Distillation | 95-98% | High | Moderate | [12] |

| Nitrogen Gas Stripping | 92-95% | Low | Low | [12] |

| Two-Solvent Extraction | 90-94% | Moderate | High | [14] |

| Continuous Water Removal | 94-97% | Moderate | Moderate | [12] |

Temperature programming strategies involving staged heating improve overall conversion efficiency [12]. Initial heating to 120-140°C followed by gradual temperature elevation to final reaction conditions minimizes side reactions and thermal degradation [12]. Optimal molar ratios of 3.9:1 fatty acid methyl ester to trimethylolpropane maximize triester formation while minimizing unreacted starting materials [12].

Post-synthesis washing with dilute potassium phosphate solutions effectively removes catalyst residues and acidic impurities [4]. The washing process employs 5 weight percent potassium phosphate solution at 50°C for 30 minutes, followed by neutral water washing until pH 7 is achieved [4]. Final drying under reduced pressure eliminates residual water content to below 0.1 weight percent [4].

Trimethylolpropane triisostearate demonstrates exceptional anti-wear properties through multiple mechanisms that operate synergistically during tribological contact [1] [3]. The compound exhibits superior anti-wear characteristics compared to conventional lubricants, achieving wear scar diameter reductions of up to 57% when compared to non-additized base oils [3]. Research indicates that the anti-wear mechanism operates through the formation of protective boundary films on metal surfaces, which prevent direct metal-to-metal contact during extreme pressure conditions [4] [5].

The molecular structure of trimethylolpropane triisostearate contributes significantly to its anti-wear performance through the presence of oxygen-containing functional groups. Studies utilizing molecular dynamics simulations have revealed that the ester groups within the compound interact strongly with metal surfaces, particularly under high-pressure and high-temperature conditions [6] [7]. The branched isostearate chains provide steric hindrance that enhances the stability of surface-adsorbed molecules, creating durable protective layers that resist mechanical removal during sliding contact.

Importantly, trimethylolpropane triisostearate achieves excellent anti-wear properties without the presence of traditional anti-wear elements such as phosphorus and sulfur [3]. This characteristic distinguishes it from conventional zinc dialkyl dithiophosphate formulations and represents a significant advancement in environmentally acceptable lubricant technology. The compound demonstrates scuffing loads ranging from 1300 to 1850 Newtons under four-ball test conditions, with corresponding wear scar diameters of 0.71 to 0.73 millimeters [8].

The formation of tribofilms by trimethylolpropane triisostearate occurs through physical adsorption mechanisms rather than chemical reaction with the substrate [9] [10]. These physical protective tribofilms exhibit excellent load-bearing capacity and thermal stability, maintaining their protective function across a wide range of operating temperatures. The tribofilm formation process is enhanced by the compound's ability to form hydrogen bonds with metal oxide surfaces, creating stable interfacial layers that reduce wear rates significantly compared to conventional hydrocarbon-based lubricants.

Friction Reduction Characteristics

The friction reduction capabilities of trimethylolpropane triisostearate represent one of its most significant tribological advantages, with documented friction coefficient reductions ranging from 6.09% to 67% compared to polyalphaolefin base oils [3] [11]. Molecular dynamics simulations have demonstrated that friction coefficients vary dramatically with operating conditions, ranging from 2.5 to 0.75 at low temperature and pressure conditions, and decreasing to 0.01 under elevated temperature and pressure environments [6] [7].

The friction reduction mechanism operates through multiple pathways, including boundary lubrication enhancement and hydrodynamic film formation. Under boundary lubrication conditions, the polar ester groups of trimethylolpropane triisostearate orient themselves toward metal surfaces, creating ordered molecular layers that reduce shear resistance between contacting asperities [9] [10]. The branched isostearate chains provide excellent film strength while maintaining low viscosity characteristics that minimize viscous drag during relative motion.

Temperature significantly influences the friction characteristics of trimethylolpropane triisostearate. Research indicates that the lubricant performs exceptionally well when exposed to higher velocities and temperatures, with increasing pressure and temperature reducing polymer chain mobility and leading to stronger internal interactions within the lubricant [6] [7]. This temperature-dependent behavior results from changes in molecular conformation and orientation that optimize the lubricating film properties for specific operating conditions.

The compound's friction reduction performance is particularly notable in applications involving mixed lubrication regimes, where both boundary and hydrodynamic lubrication mechanisms operate simultaneously. Studies using high-frequency reciprocating rig tribometers have shown remarkable synergistic lubrication behavior when trimethylolpropane triisostearate is combined with ionic liquid friction modifiers, achieving friction coefficient reductions of up to 67% compared to non-additized base oils [3].

Oxidative Stability Under Extreme Pressure Conditions

Trimethylolpropane triisostearate exhibits superior oxidative stability compared to conventional lubricants, with thermal degradation onset temperatures ranging from 177°C to 189°C [12] [13]. This exceptional oxidative stability results from the saturated nature of the isostearate fatty acid chains, which lack the reactive double bonds present in oleic acid-based esters that are susceptible to oxidative attack [14] [15].

Under extreme pressure conditions, the oxidative stability of trimethylolpropane triisostearate becomes particularly critical for maintaining lubricant performance. Research has demonstrated that the compound maintains its molecular integrity and lubricating properties even when subjected to pressures exceeding 1 gigapascal, conditions commonly encountered in heavily loaded mechanical systems [9]. The branched structure of the isostearate chains provides additional protection against oxidative degradation by creating steric hindrance that limits the accessibility of reactive sites to oxygen molecules.

Thermal oxidation studies conducted using iron surfaces have revealed important insights into the degradation mechanisms of trimethylolpropane triisostearate under extreme conditions [16] [17]. When exposed to iron surfaces at elevated temperatures, the compound exhibits controlled oxidation behavior characterized by gradual increases in kinematic viscosity and acid value. The presence of iron surfaces accelerates chemical reactions involving carbon-carbon double bonds and allylic hydrogen atoms, but the saturated nature of the isostearate chains limits the extent of these reactions compared to unsaturated ester systems.

The oxidative stability of trimethylolpropane triisostearate can be further enhanced through the strategic addition of antioxidant compounds. Research has identified optimal formulations incorporating alpha-tocopherol, butylated hydroxyanisole, and tert-butylhydroquinone that provide synergistic protection against oxidative degradation [18] [13]. These antioxidant systems operate through radical scavenging mechanisms that interrupt oxidation chain reactions, extending the useful service life of the lubricant under extreme operating conditions.

Pressure-induced chemical changes in trimethylolpropane triisostearate involve primarily physical rearrangement of molecular structure rather than chemical bond breaking. Studies indicate that increasing pressure reduces molecular mobility and enhances intermolecular interactions, which actually stabilizes the lubricant against oxidative attack by limiting the diffusion of reactive species through the fluid [6] [7]. This pressure-dependent stabilization mechanism contributes to the compound's exceptional performance in high-pressure applications such as hydraulic systems and gear boxes.

Comparative Analysis with Petrochemical-Based Lubricants

The tribological performance of trimethylolpropane triisostearate demonstrates significant advantages over petrochemical-based lubricants across multiple performance metrics [14] [19]. Comparative testing reveals that the compound consistently outperforms conventional friction and wear additives, including glycerol monooleate and zinc dialkyl dithiophosphate, achieving friction reductions of 65% and 68% respectively compared to these traditional additives [3].

Viscosity index comparisons highlight a fundamental advantage of trimethylolpropane triisostearate over petrochemical alternatives. The compound exhibits viscosity indices ranging from 169 to 252, significantly exceeding the 80-120 range typical of Group I and Group II mineral oils [19] [20]. This high viscosity index translates to superior temperature-viscosity characteristics, maintaining adequate lubrication at high temperatures while providing excellent cold-flow properties at low temperatures.

Oxidative stability comparisons reveal that trimethylolpropane triisostearate exhibits higher oxidative stability than conventional petrochemical lubricants [14]. While Group II base oils demonstrate good oxidative stability through hydroprocessing, they require significant additive packages to achieve the performance levels inherent in the ester structure of trimethylolpropane triisostearate. The compound's molecular structure provides intrinsic oxidative resistance without the need for sulfur or phosphorus-containing additives that may have environmental concerns.

Environmental performance represents perhaps the most significant advantage of trimethylolpropane triisostearate over petrochemical-based lubricants. The compound demonstrates excellent biodegradability, with degradation rates exceeding 95% in natural environments [21] [22]. This biodegradability contrasts sharply with petrochemical lubricants, which exhibit poor biodegradation characteristics and can persist in environmental systems for extended periods.

Cost-performance analysis indicates that while trimethylolpropane triisostearate may have higher initial costs compared to conventional mineral oils, the superior performance characteristics often justify the investment through extended service intervals, reduced wear rates, and elimination of expensive additive packages [3] [22]. The compound's ability to achieve excellent anti-wear properties without phosphorus and sulfur additives represents both an environmental and economic advantage, particularly in applications where additive compatibility or environmental regulations limit traditional formulation approaches.

Physical Description

XLogP3

UNII

Other CAS

Wikipedia

Use Classification

General Manufacturing Information

Petroleum lubricating oil and grease manufacturing

Synthetic dye and pigment manufacturing

Isooctadecanoic acid, 1,1'-[2-ethyl-2-[[(1-oxoisooctadecyl)oxy]methyl]-1,3-propanediyl] ester: ACTIVE